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Compound of Interest

Compound Name: UR-144-d5

Cat. No.: B1161503

Executive Summary & Chemical Profile

UR-144 is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indol-3-yl-
tetramethylcyclopropyl ketone class. Unlike the earlier naphthoylindole generations (e.g., JWH-
018), UR-144 utilizes a tetramethylcyclopropyl ring system, a structural modification that
significantly alters its binding kinetics and metabolic stability.

For researchers and drug development professionals, UR-144 represents a critical case study
in ligand selectivity. While it acts as a full agonist at both cannabinoid receptors, it exhibits a
marked affinity bias toward the CB2 receptor over CB1. This selectivity profile makes it a
valuable probe for investigating peripheral immune modulation (CB2-mediated) versus central
psychoactivity (CB1-mediated), although high-dose exposure overcomes this selectivity
window.

Chemical Identity
o |[UPAC Name: (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

e Molecular Formula:
e Molecular Weight: 311.5 g/mol

o Core Scaffold: Indole with a C3-linked tetramethylcyclopropyl ketone.
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Binding Affinity & Functional Potency Analysis

The following data summarizes the consensus values derived from competitive radioligand

binding assays (using [
H]CP-55,940) and functional GTP

S turnover assays.

Table 1: Binding Affinity () and Selectivity

Data represents mean values from CHO-hCB1 and CHO-hCB2 membrane preparations.

Binding Affinity (

L . Ligand
Receptor Target Selectivity Ratio .
) Classification
CB2 (Human) 1.8nM -4.5nM Primary Target High-Affinity Agonist
Moderate-Affinity
CB1 (Human) 28 nM — 150 nM Secondary Target )
Agonist
Selectivity ~15x — 83x CB2>CB1 CB2 Selective

Critical Insight: The wide range in reported CB1

(28-150 nM) often stems from variations in buffer ionic strength (specifically

concentration) and the choice of radioligand. However, the ratio consistently favors
CB2.

Table 2: Functional Potency ()

Measured via [
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S|GTP

S binding or cAMP inhibition.

— _— Efficacy (
Assay Type
)
GTP Full Agonist (relative
~400 nM ~20 nM
Fluorometric
8.5 ng/mL (~27 nM) 3.6 ng/mL (~11 nM) Full Agonist

(Membrane Potential)

Signal Transduction Pathways

UR-144 functions as a biased ligand, primarily activating

protein-coupled pathways. Upon binding, it inhibits adenylyl cyclase, reducing intracellular
CAMP. The diagram below illustrates the canonical signaling cascade triggered by UR-144
binding.
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Figure 1: UR-144 Signal Transduction.[1][2] Red lines indicate inhibitory pathways; Green lines
indicate activation.

Experimental Protocol: Radioligand Binding Assay
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To replicate the affinity data cited above, a robust Competitive Binding Assay is required. This
protocol is designed for self-validation using CHO cells stably expressing hCB2.

Phase 1: Membrane Preparation (Crucial for Signal-to-
Noise)

« Objective: Isolate plasma membranes while removing endogenous guanine nucleotides that
destabilize GPCR-G protein coupling.

¢ Reagents: Lysis Buffer (50 mM Tris-HCI, 5 mM
, 2.5 mM EDTA, pH 7.4).

» Harvest: Detach CHO-hCB2 cells using PBS/EDTA (avoid trypsin to preserve receptor
extracellular domains).

» Lysis: Resuspend pellet in ice-cold Lysis Buffer. Homogenize using a Polytron (2 bursts, 10s
each).

o Centrifugation:
o Spin 1: 1,000 x g for 10 min at 4°C (remove nuclei/debris).
o Spin 2: Supernatant at 30,000 x g for 30 min at 4°C (pellet membranes).
o Wash: Resuspend pellet in Assay Buffer (no EDTA) and re-spin to remove residual EDTA.

o Storage: Resuspend in Assay Buffer + 10% Sucrose. Flash freeze in

Phase 2: Competitive Binding Workflow

e Radioligand: [
H]CP-55,940 (Specific Activity: 100-180 Ci/mmol).

e Assay Buffer: 50 mM Tris-HCI (pH 7.4), 5 mM
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, 0.5% BSA (Fatty-acid free).
e Preparation: Dilute UR-144 in DMSO (Final assay concentration of DMSO must be <0.5%).

e Incubation System (Total Vol 200

L):

o 50
L Membrane prep (10-20
g protein).

o 50
L[
H]CP-55,940 (Final concentration ~0.5 nM, near
).

o 100
L UR-144 (Increasing concentrations:
to
M).

o Equilibrium: Incubate for 90 minutes at 30°C. Note: Shorter times may not reach equilibrium
for hydrophobic ligands like UR-144.

o Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI
(Polyethyleneimine).

o Why PEI? UR-144 is highly lipophilic and sticks to glass fiber. PEI reduces non-specific
binding (NSB) to the filter.

e Counting: Add scintillation cocktail and count via liquid scintillation spectrometry.
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Workflow Visualization
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Figure 2: Competitive Radioligand Binding Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. marshall.edu [marshall.edu]

3. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Technical Guide: UR-144 Binding Affinity &
Pharmacological Profiling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1161503#ur-144-binding-affinity-for-cb1-and-cb2-
receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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